![molecular formula C21H18N4O2 B2814934 2-cyano-3-(4-cyanophenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 849625-04-3](/img/structure/B2814934.png)

2-cyano-3-(4-cyanophenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

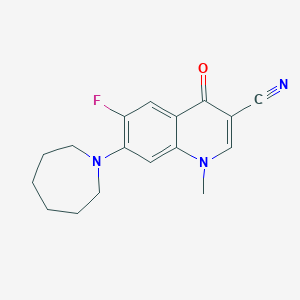

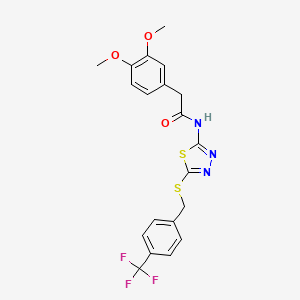

2-cyano-3-(4-cyanophenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.401. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes and Molecular Structures

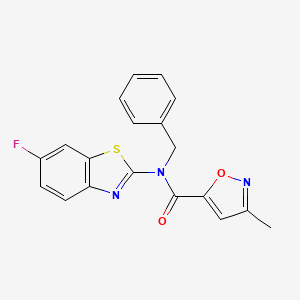

One area of interest lies in exploring the synthetic routes and molecular structures associated with this compound and related derivatives. For instance, studies on the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate have led to the discovery of several products, including methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates, highlighting the compound's versatility in synthetic chemistry (O'callaghan et al., 1999). Similarly, the synthesis of enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moiety showcases the compound's role in facilitating the creation of novel organic molecules (Bhat et al., 2018).

Crystallography and Molecular Analysis

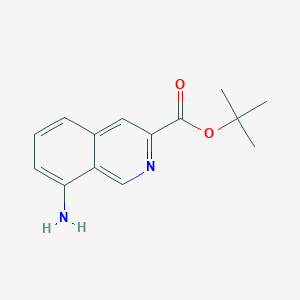

Research into the crystallography and molecular analysis of derivatives of this compound has provided insights into their structural characteristics and potential applications. The study of leflunomide metabolite analogs, for instance, has revealed potent inhibitors of Bruton's tyrosine kinase (BTK), with detailed analysis of their molecular structures and hydrogen-bonding networks (Ghosh et al., 2000). Furthermore, the synthesis and structural determination of related compounds, such as 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, underscore the compound's utility in advancing our understanding of molecular structures through NMR spectroscopy and X-ray diffraction (Kariuki et al., 2022).

Biological and Medicinal Chemistry

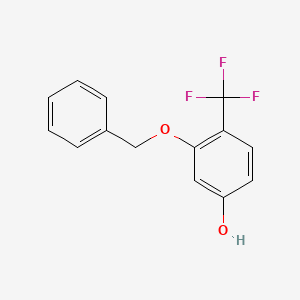

In the realm of biological and medicinal chemistry, derivatives of this compound have shown promise in the synthesis of biologically active compounds with potential therapeutic applications. The synthesis and biological evaluation of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, for example, demonstrate the compound's role in the development of cancer cell line inhibitors, highlighting its relevance in anticancer research (Lu et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been used in the development of luminescent systems and as sensitizers in dye-sensitized solar cells .

Mode of Action

It’s known that similar compounds can interact with amines to cause shifts in luminescence . In the context of solar cells, these compounds can absorb light and generate an electron-hole pair, which can then be used to generate electricity .

Biochemical Pathways

The compound’s ability to interact with amines and its use in solar cells suggest it may influence electron transfer processes .

Result of Action

The result of the action of this compound is dependent on its application. In luminescent systems, it can cause shifts in luminescence when interacting with amines . In dye-sensitized solar cells, it can contribute to the generation of electricity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the luminescence properties can change depending on the solvent used . In the context of solar cells, the efficiency can be influenced by factors such as light intensity and temperature .

Properties

IUPAC Name |

2-cyano-3-(4-cyanophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c22-14-17-3-1-16(2-4-17)13-18(15-23)21(26)24-19-5-7-20(8-6-19)25-9-11-27-12-10-25/h1-8,13H,9-12H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAIVXWETISIQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C(=CC3=CC=C(C=C3)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2814852.png)

![1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2814856.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2814861.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2814867.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4-methylthiophene-3-carboxylate](/img/structure/B2814872.png)

![N-(1,3-benzothiazol-2-yl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B2814874.png)